![molecular formula C13H21NO4 B3125699 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate CAS No. 328974-72-7](/img/structure/B3125699.png)
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate
Overview
Description
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate, also known as tBMVPD, is an organic compound with a wide range of applications in organic chemistry and biochemistry. It is a versatile reagent with a range of synthetic and analytical uses. It is used to prepare a variety of compounds such as 1,2-diketones, 1,2-diamines, and vinylcyclopropanes. It is also used in the synthesis of a variety of natural products, such as steroids, alkaloids, and terpenes. In addition, tBMVPD has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Mechanism of Action
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate is an organic compound that acts as an alkylating agent. In an alkylation reaction, a nucleophilic species, such as an alkoxide ion, attacks an electrophilic species, such as an alkyl halide, resulting in the formation of an alkyl group. In the case of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate, the nucleophilic species is the alkoxide ion, while the electrophilic species is the tert-butyl bromide. The reaction results in the formation of a tert-butyl group, which is then esterified with maleic anhydride to form the final product.
Biochemical and Physiological Effects
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has not been studied for its biochemical or physiological effects. As an alkylating agent, it may have the potential to interact with nucleophilic sites on proteins or other biomolecules, but this has not been studied in detail.
Advantages and Limitations for Lab Experiments
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, it is a versatile reagent that can be used in a variety of synthetic and analytical reactions. The main limitation of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate is its potential toxicity, as it is an alkylating agent. It should be handled with care and proper safety precautions should be taken when working with it.
Future Directions
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has a wide range of potential applications in organic chemistry and biochemistry. Future research should focus on exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, further studies should be conducted to determine the biochemical and physiological effects of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate, as well as its potential toxicity. Finally, research should be conducted to explore the potential of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate as a reagent
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as steroids, alkaloids, and terpenes. In addition, 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinyl-1,2-pyrrolidinedicarboxylate has been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used as a reagent in organic synthesis and analytical chemistry. For example, it has been used as a reagent in the synthesis of 1,2-diketones, 1,2-diamines, and vinylcyclopropanes.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-ethenylpyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-6-9-7-8-10(11(15)17-5)14(9)12(16)18-13(2,3)4/h6,9-10H,1,7-8H2,2-5H3/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCITSLLADAFM-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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